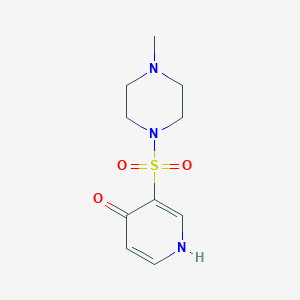
3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-hydroxy-3-((4-méthylpipérazin-1-yl)sulfonyl)pyridine est un composé organique qui comporte un cycle pyridine substitué par un groupe sulfonyle et une fraction pipérazine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-hydroxy-3-((4-méthylpipérazin-1-yl)sulfonyl)pyridine implique généralement la réaction de la 4-hydroxypyridine avec la 4-méthylpipérazine en présence d'un agent sulfonylant. Les conditions réactionnelles incluent souvent l'utilisation d'une base telle que la triéthylamine et un solvant tel que le dichlorométhane. La réaction est effectuée à température ambiante et suivie par des techniques telles que la chromatographie sur couche mince (CCM).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-hydroxy-3-((4-méthylpipérazin-1-yl)sulfonyl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe sulfonyle peut être réduit en sulfure.
Substitution : La fraction pipérazine peut être substituée par d'autres amines ou groupes alkyles.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Les conditions impliquent souvent l'utilisation de nucléophiles et d'un solvant approprié tel que l'acétonitrile.
Principaux produits
Oxydation : Formation de dérivés de la pyridin-4-one.
Réduction : Formation de dérivés de sulfure.
Substitution : Formation de divers dérivés de pipérazine substitués.
Applications De Recherche Scientifique
Le 4-hydroxy-3-((4-méthylpipérazin-1-yl)sulfonyl)pyridine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris comme agent antimicrobien ou anticancéreux.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du 4-hydroxy-3-((4-méthylpipérazin-1-yl)sulfonyl)pyridine implique son interaction avec des cibles moléculaires spécifiques. La fraction pipérazine peut interagir avec divers récepteurs ou enzymes, inhibant potentiellement leur activité. Le groupe sulfonyle peut améliorer l'affinité de liaison et la spécificité du composé. Les voies impliquées pourraient inclure l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires.
Mécanisme D'action
The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-((4-méthylpipérazin-1-yl)sulfonyl)aniline
- 3-(4-méthylpipérazin-1-yl)aniline
- 4-(4-méthylpipérazin-1-ylméthyl)-N-(4-méthyl-3(4)
Unicité
Le 4-hydroxy-3-((4-méthylpipérazin-1-yl)sulfonyl)pyridine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. La présence à la fois d'un groupe sulfonyle et d'une fraction pipérazine permet une réactivité chimique diversifiée et une activité biologique potentielle, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)17(15,16)10-8-11-3-2-9(10)14/h2-3,8H,4-7H2,1H3,(H,11,14) |
Clé InChI |
LGYVBHZVMCMPNX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)
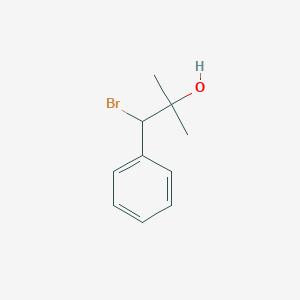


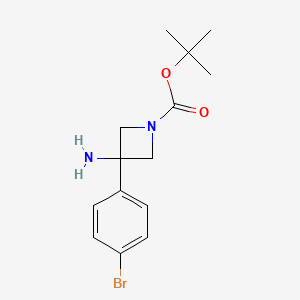

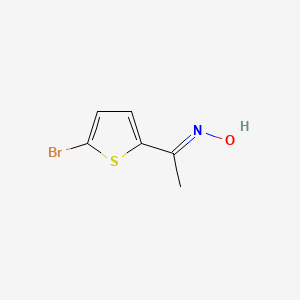
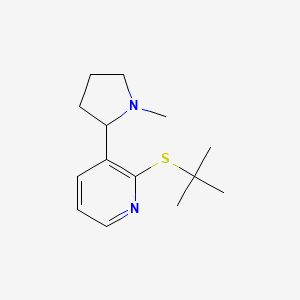
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

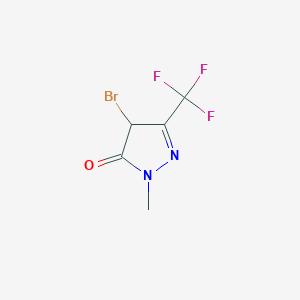
![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
